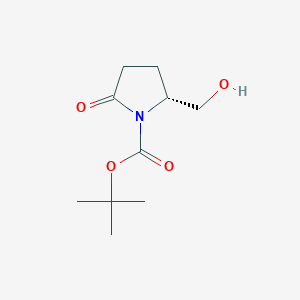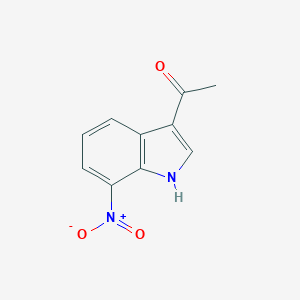
Acide 8-bromo-1,6-naphthyridine-2-carboxylique
Vue d'ensemble
Description
8-Bromo-1,6-naphthyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 g/mol . This compound is characterized by a fused ring system consisting of two pyridine rings, with a bromine atom at the 8th position and a carboxylic acid group at the 2nd position.
Applications De Recherche Scientifique
8-Bromo-1,6-naphthyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
It is known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of biological applications .
Mode of Action
Naphthyridines are known to interact with various targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound.
Biochemical Pathways
Naphthyridines, in general, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Naphthyridines are known to exhibit a range of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic acid typically involves the formation of the naphthyridine core followed by bromination and carboxylation. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and bromination . The reaction conditions often involve the use of hydrobromic acid and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 8-bromo-1,6-naphthyridine-2-carboxylic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-1,6-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Cyclization Reactions: The carboxylic acid group can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Bromination: Hydrobromic acid is commonly used for bromination reactions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, oxidized or reduced derivatives, and cyclized heterocyclic compounds .
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
1,8-Naphthyridine: Similar to 8-bromo-1,6-naphthyridine-2-carboxylic acid but with different positions of nitrogen atoms in the ring.
Uniqueness: 8-Bromo-1,6-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
8-bromo-1,6-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-4-11-3-5-1-2-7(9(13)14)12-8(5)6/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJKXVUODLFGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=NC=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375505 | |
| Record name | 8-bromo-1,6-naphthyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197507-55-4 | |
| Record name | 8-bromo-1,6-naphthyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-1,6-naphthyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)
